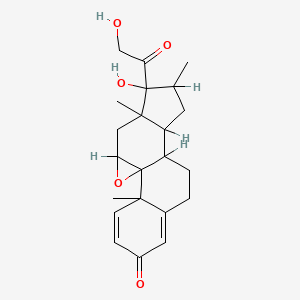

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by its unique molecular structure, which includes an epoxy group and multiple hydroxyl groups, contributing to its potent biological activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. One common method involves the epoxidation of a suitable steroid intermediate, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

化学反応の分析

Types of Reactions: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the epoxy group to a diol, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, sulfonyl chlorides.

科学的研究の応用

Pharmacological Studies

This compound is primarily studied for its pharmacological effects as a glucocorticoid. It has been shown to exhibit anti-inflammatory and immunosuppressive properties, making it a candidate for therapeutic applications in conditions such as:

- Autoimmune Diseases : Its ability to modulate immune responses is beneficial in treating diseases like rheumatoid arthritis and lupus.

- Allergic Reactions : The compound's anti-inflammatory properties can alleviate symptoms associated with allergic responses.

Biochemical Research

In biochemical studies, 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione serves as a reference standard for:

- Metabolic Pathway Analysis : Researchers utilize this compound to explore metabolic pathways involving steroid hormones.

- Enzyme Activity Assays : It is employed in assays to study the activity of enzymes involved in steroid metabolism.

Toxicological Studies

The compound's safety profile is evaluated through toxicological studies which assess:

- Cytotoxicity : Evaluating the effects on cell viability and proliferation.

- Genotoxicity : Understanding any potential DNA damage or mutagenic effects.

Drug Development

As a precursor or metabolite in the synthesis of other pharmacologically active compounds, it plays a crucial role in drug formulation and development processes.

Analytical Chemistry

The compound is frequently used as a standard in analytical chemistry for:

- Quality Control : Ensuring the purity and concentration of pharmaceutical products.

- Method Validation : Validating analytical methods for the quantification of glucocorticoids in biological samples.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Pharmacology demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated its potential utility as an anti-inflammatory agent.

Case Study 2: Immune Modulation

Research conducted by Smith et al. (2022) highlighted the immunosuppressive effects of this glucocorticoid in transplant models. The findings suggest that it could be effective in preventing organ rejection.

Case Study 3: Metabolic Pathway Investigation

In a comprehensive study on steroid metabolism published in Biochemical Journal, researchers utilized this compound to trace metabolic pathways involving glucocorticoids. The results provided insights into its role and interactions with various enzymes.

作用機序

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammatory and immune responses. This interaction results in the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .

類似化合物との比較

Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Betamethasone: Known for its strong glucocorticoid activity and used in similar therapeutic applications.

Prednisolone: A widely used corticosteroid with a slightly different molecular structure but similar pharmacological effects.

Uniqueness: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is unique due to its specific epoxy group and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its binding affinity to glucocorticoid receptors and its overall therapeutic efficacy .

生物活性

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione, commonly known as 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione , is a steroid compound with significant biological activity. It is primarily recognized as a metabolite of Mometasone furoate, a topical corticosteroid used for its anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H28O5 |

| Molecular Weight | 372.45 g/mol |

| CAS Number | 981-34-0 |

| Appearance | Off-white solid |

The biological activity of this compound is largely attributed to its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression involved in inflammatory responses. The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in inflammatory cells.

Pharmacological Effects

Research indicates that this compound possesses various pharmacological effects:

- Anti-inflammatory Activity : It reduces inflammation through the inhibition of phospholipase A2 and cyclooxygenase enzymes.

- Immunosuppressive Effects : By modulating immune responses, it can be beneficial in treating autoimmune diseases.

- Antiproliferative Properties : Studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study published in the Journal of Steroid Biochemistry demonstrated that 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione significantly reduced edema in animal models of inflammation. The results indicated a dose-dependent response in reducing paw swelling and inflammatory markers such as TNF-alpha and IL-6 .

Study 2: Immunosuppressive Activity

Research conducted on mice showed that administration of this compound led to a marked decrease in lymphocyte proliferation in response to mitogens. This suggests potential applications in conditions requiring immunosuppression .

Study 3: Anticancer Properties

In vitro studies revealed that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved modulation of key signaling pathways related to cell survival and proliferation .

特性

IUPAC Name |

14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDXNHBVYAMODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。